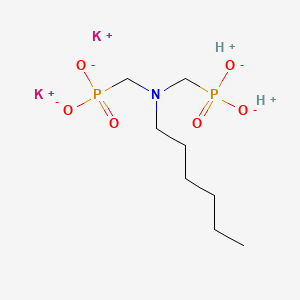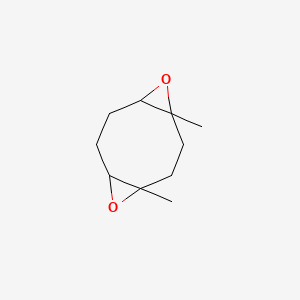
2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenyl acetate is an organic compound known for its unique structure and properties. It is a derivative of cyclopentene and is characterized by the presence of an acetate group. This compound is often used in various scientific research applications due to its distinctive chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenyl acetate typically involves the sequential aldol condensation of campholenaldehyde with propanal, followed by hydrogenation and reduction . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product.
化学反应分析
Types of Reactions
2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of fragrances and flavorings due to its distinctive odor profile.
作用机制
The mechanism of action of 2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can participate in esterification reactions, while the cyclopentene ring can undergo various transformations. These interactions can affect biological systems in diverse ways, making the compound a valuable tool in research.
相似化合物的比较
Similar Compounds
2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)butanol: This compound shares a similar structure but lacks the acetate group, leading to different chemical properties and applications.
3-Cyclopentene-1-butanol: Another related compound with a simpler structure, used in different contexts.
属性
CAS 编号 |
94231-48-8 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC 名称 |
[(E)-2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enyl] acetate |
InChI |
InChI=1S/C15H24O2/c1-11(10-17-13(3)16)6-8-14-9-7-12(2)15(14,4)5/h6-7,14H,8-10H2,1-5H3/b11-6+ |
InChI 键 |
NYOLTLWONQGFNE-IZZDOVSWSA-N |
手性 SMILES |
CC1=CCC(C1(C)C)C/C=C(\C)/COC(=O)C |
规范 SMILES |
CC1=CCC(C1(C)C)CC=C(C)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



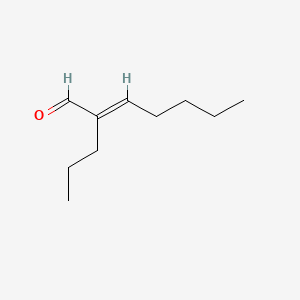


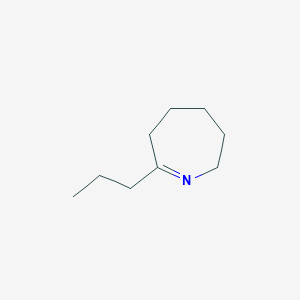


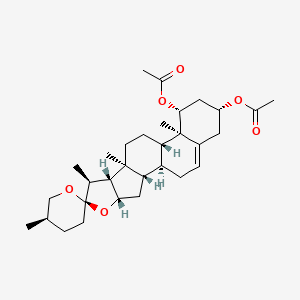
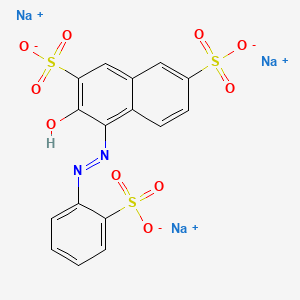
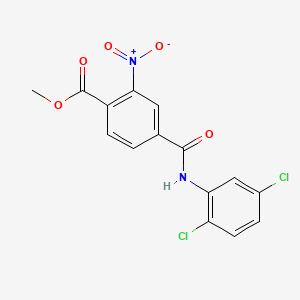
![2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B12682181.png)
